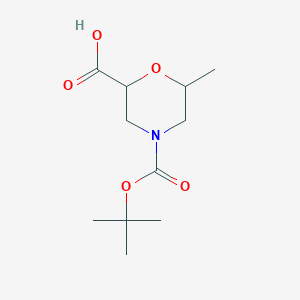![molecular formula C13H19NO3 B6306221 (+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98% CAS No. 1335034-78-0](/img/structure/B6306221.png)
(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98% (hereafter referred to as (-)-TBOA-3C) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 310.3 g/mol and is soluble in polar solvents such as water, methanol, and ethanol. (-)-TBOA-3C has a melting point of 65-67°C and a boiling point of >200°C. (-)-TBOA-3C has been studied for its potential applications in a variety of scientific research fields such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
(-)-TBOA-3C has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of a variety of compounds, including amino acid derivatives, peptides, and nucleosides. It has also been used as an enzyme inhibitor to study the inhibition of various enzymes, such as the enzyme cyclooxygenase-2. (-)-TBOA-3C has also been studied for its potential applications in the field of biochemistry, where it has been used to study protein-protein interactions.
Mechanism of Action
The mechanism of action of (-)-TBOA-3C is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, which prevents it from catalyzing the reaction. This binding is thought to be due to the presence of a negatively charged carboxylate group on the molecule, which is thought to interact with the positively charged amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-TBOA-3C are not yet fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain. It has also been shown to have an effect on the activity of certain proteins, which may have implications for its potential applications in the treatment of diseases.
Advantages and Limitations for Lab Experiments
(-)-TBOA-3C has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a high purity of 98%. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, (-)-TBOA-3C also has some limitations. It is not very soluble in non-polar solvents and it is not very stable in the presence of light or heat.
Future Directions
There are a variety of potential future directions for (-)-TBOA-3C research. It could be studied further for its potential applications in the treatment of diseases, such as inflammation and pain. It could also be used to study the effects of protein-protein interactions and to develop new drugs or therapies. Additionally, (-)-TBOA-3C could be used to study the inhibition of enzymes, such as cyclooxygenase-2, and to develop new enzyme inhibitors. Finally, (-)-TBOA-3C could be used to study the synthesis of a variety of compounds, such as amino acid derivatives, peptides, and nucleosides.
Synthesis Methods
(-)-TBOA-3C can be synthesized through a variety of methods, including the alkene metathesis reaction of 2-butene with 3-azatricyclo[4.2.1.02,5]nonane-3-carboxylic acid. This reaction is catalyzed by a ruthenium-based catalyst and yields (-)-TBOA-3C in a high yield of 98%. Other methods for synthesizing (-)-TBOA-3C include the reaction of tert-butyl chloride with 3-azatricyclo[4.2.1.02,5]nonane-3-carboxylic acid and the reaction of 3-azatricyclo[4.2.1.02,5]nonane-3-carboxylic acid with tert-butyl hydroperoxide.
properties
IUPAC Name |
tert-butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQETWINOIJFTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)
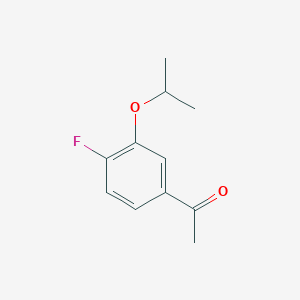
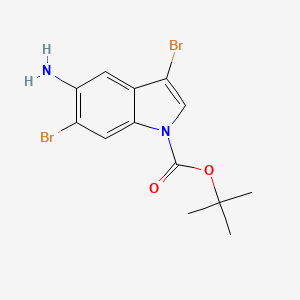

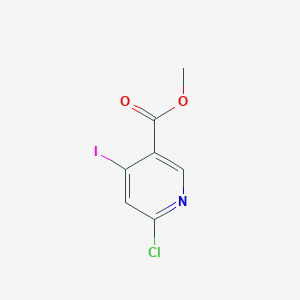
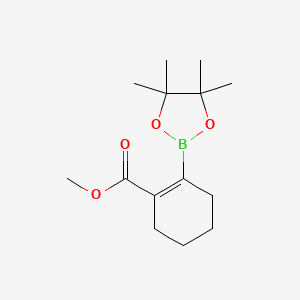
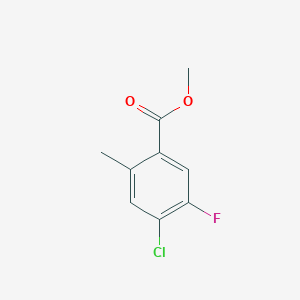
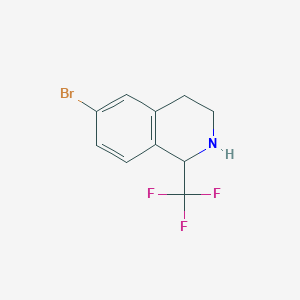
![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

